

Commercial Suppliers and Technical Guide for Thiodiglycol-d8

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Compound of Interest

Compound Name: Thiodiglycol-d8

Cat. No.: B13437303

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on **Thiodiglycol-d8**, a deuterated analog of Thiodiglycol. It is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and related fields who utilize labeled compounds for analytical and metabolic studies. This guide covers commercial suppliers, key quantitative data, detailed experimental protocols for its use as an internal standard, and a visualization of its metabolic pathway.

Commercial Availability

Thiodiglycol-d8 is available from several commercial suppliers specializing in isotopically labeled compounds. These suppliers are crucial for researchers requiring high-purity, reliable standards for their studies. Key suppliers in the market include:

- Benchchem: A supplier of a wide range of research chemicals, including deuterated compounds.
- CymitQuimica: A distributor for Toronto Research Chemicals (TRC), offering a comprehensive portfolio of stable isotope-labeled compounds.
- Cambridge Isotope Laboratories, Inc. (CIL): A leading manufacturer and supplier of stable isotopes and stable isotope-labeled compounds for research and analytical applications.

It is recommended to contact these suppliers directly for the most up-to-date product specifications, availability, and pricing.

Quantitative Data

The following table summarizes the key quantitative data for **Thiodiglycol-d8**, providing a clear comparison of its physical and chemical properties.

Property	Value	Reference
Chemical Name	2,2'-Thiobis[ethanol]-d8	[1]
CAS Number	1435934-55-6	[2][3]
Molecular Formula	C ₄ H ₂ D ₈ O ₂ S	[2]
Molecular Weight	130.24 g/mol	[2]
Appearance	Colorless liquid	
Purity	≥98%	[3]
Isotopic Enrichment	Not specified by all suppliers, but high enrichment is standard for such products.	
Boiling Point	Decomposes at 282 °C	[4]
Melting Point	-16 °C	[4]
Density	~1.18 g/cm ³ (for non-deuterated)	
Solubility	Miscible with water and polar organic solvents.	[4]

Experimental Protocols

Thiodiglycol-d8 is primarily used as an internal standard in quantitative analytical methods, particularly for the detection of Thiodiglycol in biological samples. This is of significant interest in the context of monitoring exposure to the chemical warfare agent sulfur mustard, as Thiodiglycol is its main hydrolysis product.[5]

Protocol for Determination of Thiodiglycol in Urine by Isotope-Dilution GC-MS

This protocol outlines a sensitive method for the trace analysis of Thiodiglycol (TDG) in urine, where **Thiodiglycol-d8** serves as an internal standard.[\[5\]](#)

Materials:

- **Thiodiglycol-d8** (Internal Standard)
- Urine sample
- Solid Phase Extraction (SPE) cartridges (polymeric)
- Heptafluorobutyrylimidazole (HFBI) for derivatization
- Titanium (III) chloride (for reduction of Thiodiglycol sulfoxide)
- Gas Chromatograph-Mass Spectrometer (GC-MS)

Methodology:

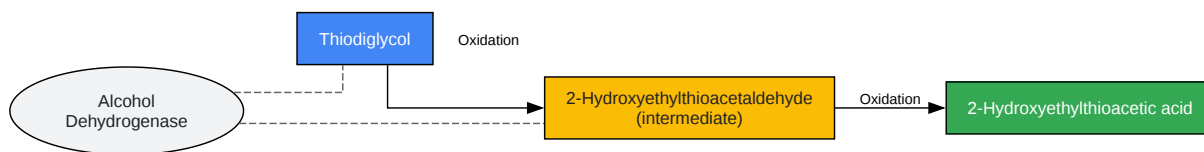
- Sample Preparation:
 - To a known volume of urine, add a precise amount of **Thiodiglycol-d8** solution as the internal standard.
 - For the determination of total Thiodiglycol (including its oxidized form, Thiodiglycol sulfoxide), pre-treat the urine sample with titanium (III) chloride to reduce the sulfoxide to Thiodiglycol.[\[5\]](#)
- Solid Phase Extraction (SPE):
 - Condition the polymeric SPE cartridge according to the manufacturer's instructions.
 - Load the urine sample onto the cartridge.
 - Wash the cartridge to remove interfering substances.

- Elute the Thiodiglycol and **Thiodiglycol-d8** from the cartridge with a suitable solvent.
- Derivatization:
 - Evaporate the eluate to dryness.
 - Reconstitute the residue in a suitable solvent and add heptafluorobutyrylimidazole (HFBI).
 - Heat the mixture to form the bis-heptafluorobutyryl derivatives of both Thiodiglycol and **Thiodiglycol-d8**. This step enhances volatility and detection sensitivity for GC-MS analysis.[\[5\]](#)
- GC-MS Analysis:
 - Inject the derivatized sample into the GC-MS system.
 - Use an appropriate GC column and temperature program to separate the analytes.
 - Operate the mass spectrometer in a selected ion monitoring (SIM) or selected reaction monitoring (SRM) mode to detect the characteristic ions of the derivatized Thiodiglycol and **Thiodiglycol-d8**.
- Quantification:
 - Calculate the concentration of Thiodiglycol in the original urine sample by comparing the peak area ratio of the analyte to the internal standard (**Thiodiglycol-d8**) against a calibration curve.

Visualizations

The following diagrams, created using the DOT language, illustrate a key metabolic pathway involving Thiodiglycol and a typical experimental workflow for its analysis.

Metabolic Pathway of Thiodiglycol

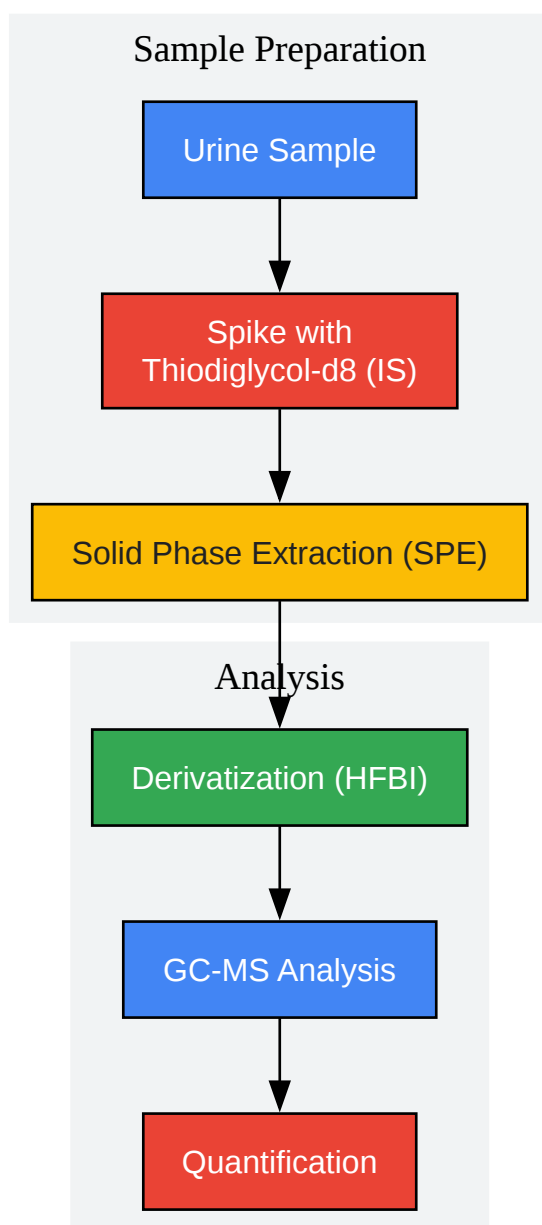


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Metabolic oxidation of Thiodiglycol.

This diagram illustrates the metabolic conversion of Thiodiglycol. The enzyme Alcohol Dehydrogenase catalyzes the oxidation of Thiodiglycol to 2-hydroxyethylthioacetaldehyde, which is an intermediate that is further oxidized to the final product, 2-hydroxyethylthioacetic acid.[6]

Experimental Workflow for Urine Analysis



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Workflow for Thiodiglycol analysis in urine.

This diagram outlines the key steps in a typical experimental workflow for the quantitative analysis of Thiodiglycol in a urine sample using an isotope-dilution GC-MS method. The process begins with sample preparation, including the addition of the internal standard, followed by extraction and derivatization, and concludes with instrumental analysis and quantification.

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